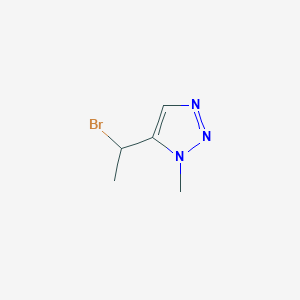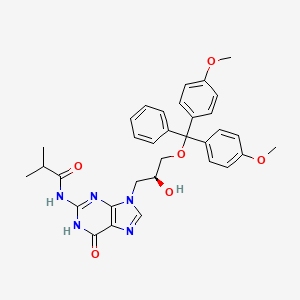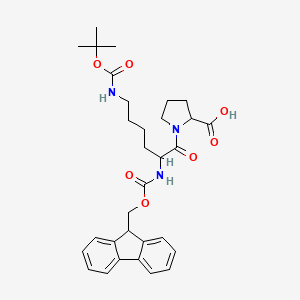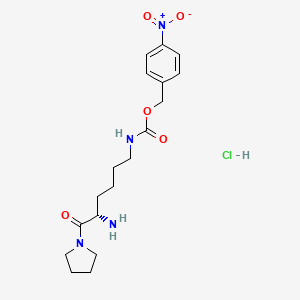
2-Amino-2-ethylpentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-ethylpentanenitrile is an organic compound with the molecular formula C7H14N2. It is a nitrile derivative, characterized by the presence of both an amino group and a nitrile group attached to a pentane backbone. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-2-ethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-ethylpentanenitrile with ammonia under specific conditions. Another method includes the reaction of 2-ethylpentanenitrile with an amine in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the compound in its pure form. The use of advanced technologies and equipment ensures efficient production and high yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-ethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-2-ethylpentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Amino-2-ethylpentanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The nitrile group can also participate in chemical reactions, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpentanenitrile: Similar in structure but lacks the amino group.
2-Amino-2-methyl-1-propanol: Contains an amino group but has a different carbon backbone.
2-Amino-2-methylbutanenitrile: Similar structure with a different carbon chain length
Uniqueness
2-Amino-2-ethylpentanenitrile is unique due to the presence of both an amino group and a nitrile group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2-amino-2-ethylpentanenitrile |
InChI |
InChI=1S/C7H14N2/c1-3-5-7(9,4-2)6-8/h3-5,9H2,1-2H3 |
Clave InChI |
PXPRJVSVJCILMW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)


![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)
